

Application Notes and Protocols for the Biocatalytic Synthesis of cis-4-Propylcyclohexanol

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Compound of Interest

Compound Name: 1-Propylcyclohexanol

Cat. No.: B1594168

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

cis-4-Propylcyclohexanol is a key intermediate in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol, a compound widely utilized in the manufacturing of liquid crystal displays (LCDs).[1][2] Traditional chemical synthesis routes to cis-4-propylcyclohexanol often involve harsh reagents and can lead to the formation of undesirable byproducts.[1] Biocatalytic synthesis offers a green and highly selective alternative, utilizing enzymes to catalyze the reduction of 4-propylcyclohexanone to the desired cis-isomer with high efficiency and stereoselectivity.[1][3][4] This document provides detailed application notes and protocols for the biocatalytic synthesis of cis-4-propylcyclohexanol using a mutant alcohol dehydrogenase.

Data Presentation

The following tables summarize the quantitative data for the biocatalytic synthesis of cis-4-propylcyclohexanol using a mutant alcohol dehydrogenase from *Lactobacillus kefir* (LK-TADH) coupled with a glucose dehydrogenase (GDH) for cofactor regeneration.[1]

Table 1: Comparison of Wild-Type and Mutant Alcohol Dehydrogenase Performance.[1]

Enzyme	Conversion Rate (%)	cis/trans Ratio	Reaction Time (h)
Recombinant LK-ADH	64.1	56.5:43.5	6
Recombinant LK-TADH	~100	99.5:0.5	6

Table 2: Optimization of Reaction Conditions for LK-TADH.[1][2]

Parameter	Range Tested	Optimal Condition	Conversion Rate at Optimal Condition (%)
Temperature (°C)	25 - 45	35	100
pH	6.0 - 9.0	7.0 - 8.0	100
Substrate Conc. (g/L)	50 - 200	125	100
LK-TADH Dosage (g/L)	10 - 60	30	Not specified, but conversion was complete

Table 3: Large-Scale Synthesis of cis-4-Propylcyclohexanol.[1][2]

Parameter	Value
Scale	2 L
Substrate (4-propylcyclohexanone)	250 g (125 g/L)
Product (cis-4-propylcyclohexanol)	225.8 g
Yield (%)	90.32
cis/trans Ratio	99.5:0.5
Reaction Time (h)	5

Experimental Protocols

1. Materials and Reagents:

- 4-Propylcyclohexanone (Substrate)[5]
- Recombinant E. coli cells expressing mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH, A94T/F147L/L199H/A202L)[1]
- Recombinant E. coli cells expressing glucose dehydrogenase (GDH)[1]
- NAD⁺ (Cofactor)[1]
- Glucose (for cofactor regeneration)[1]
- Phosphate buffer (0.1 M)[2]
- Sodium Carbonate (Na₂CO₃) (2 M) for pH adjustment[1]
- Ethyl acetate (for extraction)[1]
- Standard laboratory glassware and equipment (bioreactor, centrifuge, rotary evaporator)

2. Enzyme Preparation:

- Culture recombinant E. coli cells expressing LK-TADH and GDH separately.
- Induce protein expression as per standard protocols.
- Harvest the cells by centrifugation. The resulting wet cell lysate can be used directly in the reaction.[1]

3. General Protocol for Biocatalytic Synthesis (50 mL scale):[2][6]

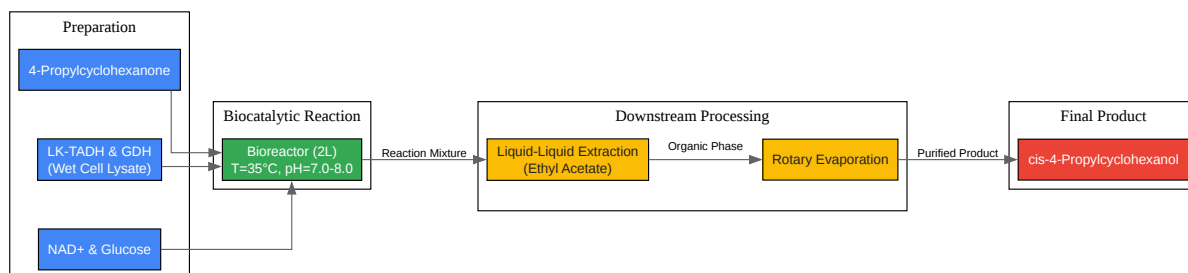
- To a 100 mL flask, add 50 mL of 0.1 M phosphate buffer.
- Add 4-propylcyclohexanone to a final concentration of 125 g/L.
- Add the wet cell lysate of LK-TADH to a final concentration of 30 g/L.

- Add the wet cell lysate of GDH to a final concentration of 10 g/L.
- Add NAD⁺ to a final concentration of 0.1 g/L.
- Add glucose to a final molar ratio of 1.2:1 (glucose:substrate).
- Adjust the pH to 7.0-8.0 using 2 M Na₂CO₃.
- Incubate the reaction mixture at 35°C with stirring for 5-6 hours.
- Monitor the reaction progress by gas chromatography (GC).[\[7\]](#)

4. Protocol for 2 L Scale Synthesis and Product Isolation:[\[1\]](#)

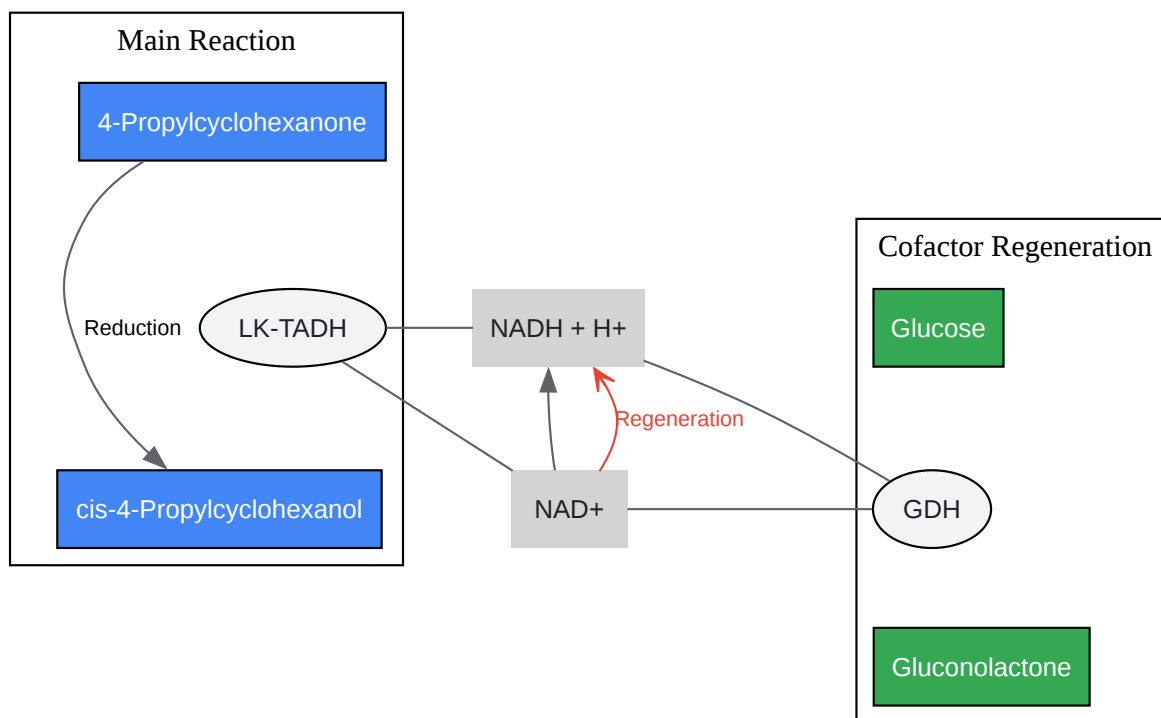
- In a 2 L bioreactor, combine the reactants as described in the general protocol, scaling up the quantities accordingly.
- Maintain the temperature at 35°C and the pH between 7.0 and 8.0 by the automated addition of 2 M Na₂CO₃.
- After 5 hours, or once the reaction is complete as determined by GC analysis, terminate the reaction.
- Extract the reaction mixture three times with an equal volume of ethyl acetate.
- Combine the organic layers and concentrate using a rotary evaporator to obtain cis-4-propylcyclohexanol.

Visualizations



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Caption: Experimental workflow for the biocatalytic synthesis of cis-4-propylcyclohexanol.



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Caption: Coupled-enzyme system for cofactor regeneration in cis-4-propylcyclohexanol synthesis.

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